S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate
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Overview
Description
S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with pentyl and pentyloxy groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-pentyloxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-pentylphenol attacks the carbonyl carbon of 4-pentyloxybenzoyl chloride, forming the desired carbothioate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Pentylphenyl) 4-(heptyloxy)benzenecarbothioate
- 4-(pentyloxy)benzene-1-carbohydrazide
Uniqueness
S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
61518-97-6 |
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Molecular Formula |
C23H30O2S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
S-(4-pentylphenyl) 4-pentoxybenzenecarbothioate |
InChI |
InChI=1S/C23H30O2S/c1-3-5-7-9-19-10-16-22(17-11-19)26-23(24)20-12-14-21(15-13-20)25-18-8-6-4-2/h10-17H,3-9,18H2,1-2H3 |
InChI Key |
VWDHMNDUBAJUKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
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